molecular formula C17H18N6OS B11287162 3-(2-methoxyphenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-methoxyphenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11287162
M. Wt: 354.4 g/mol
InChI Key: CNWFCJRXYOJDTR-UHFFFAOYSA-N
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Description

5-[3-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 5-[3-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE involves multiple steps, typically starting with the preparation of the triazole and thiadiazole rings. One common method involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.

Scientific Research Applications

5-[3-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . The molecular pathways involved often include the modulation of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6OS/c1-10(2)8-11-9-13(19-18-11)16-22-23-15(20-21-17(23)25-16)12-6-4-5-7-14(12)24-3/h4-7,9-10H,8H2,1-3H3,(H,18,19)

InChI Key

CNWFCJRXYOJDTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Origin of Product

United States

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